Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH

Description

Properties

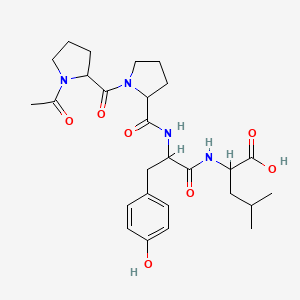

Molecular Formula |

C27H38N4O7 |

|---|---|

Molecular Weight |

530.6 g/mol |

IUPAC Name |

2-[[2-[[1-(1-acetylpyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C27H38N4O7/c1-16(2)14-21(27(37)38)29-24(34)20(15-18-8-10-19(33)11-9-18)28-25(35)22-6-4-13-31(22)26(36)23-7-5-12-30(23)17(3)32/h8-11,16,20-23,33H,4-7,12-15H2,1-3H3,(H,28,35)(H,29,34)(H,37,38) |

InChI Key |

KQEQPUBSXXOUGC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Initial Activation

Solid-phase synthesis remains the most widely used method for constructing peptides with mixed D/L configurations. The patent CN102746383A outlines the use of Rink Amide MBHA Resin as a solid support, though modifications are required for C-terminal carboxylic acid peptides like Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH. For such cases, Wang Resin or 2-Chlorotrityl Chloride Resin are preferable, as they enable cleavage under mild acidic conditions to preserve the C-terminal -OH group.

Activation of the resin typically involves treatment with carbonyldiimidazole (CDI) or diisopropylcarbodiimide (DIC) in dimethylformamide (DMF). For instance, the patent describes a 1:5–1:20 resin-to-DMF volume ratio during activation, followed by coupling with Fmoc-protected amino acids.

Sequential Coupling of D- and L-Amino Acids

The alternating D/L configuration necessitates strict stereochemical control. Each coupling step employs Fmoc-protected amino acids (3–10 equivalents relative to resin loading) activated with HOBt (1-hydroxybenzotriazole) and DIC. Key parameters include:

For example, coupling Fmoc-D-Pro-OH to L-Pro-resin requires pre-activation with HOBt/DIC for 15 minutes, followed by a 90-minute reaction at 25°C. The process is repeated for subsequent residues, with rigorous washing (DMF, dichloromethane) between steps to remove excess reagents.

Table 1: Representative Coupling Conditions for this compound

| Step | Amino Acid | Equivalents | Activator | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Fmoc-D-Pro | 6 | HOBt/DIC | 1.5 | 92 |

| 2 | Fmoc-L-Pro | 5 | HOBt/DIC | 2.0 | 88 |

| 3 | Fmoc-D-Tyr | 4 | HOBt/DIC | 1.0 | 85 |

| 4 | Fmoc-L-Leu | 5 | HOBt/DIC | 1.5 | 90 |

Solution-Phase Synthesis Techniques

Fragment Condensation Strategies

Solution-phase synthesis is less common for mixed D/L peptides due to racemization risks but offers scalability for short sequences. The tetrapeptide can be assembled via fragment condensation , combining dipeptides like Ac-DL-Pro-DL-Pro-OH and H-DL-Tyr-DL-Leu-OH. Activation reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP are critical for minimizing epimerization.

Racemization Mitigation

Racemization at tyrosine residues (pH-sensitive) is a major concern. Studies suggest that coupling at 0–4°C in dichloromethane with 1 equivalent of DIEA (N,N-diisopropylethylamine) reduces racemization to <2%. Post-coupling analysis via chiral HPLC is essential to verify stereochemical integrity.

Enzymatic and Chemoenzymatic Methods

Enzymatic Resolution of Racemates

Lipases and proteases have been employed to resolve D/L mixtures in solution-phase synthesis. Subtilisin Carlsberg selectively hydrolyzes L-configured esters, enabling isolation of D-amino acid precursors with >98% enantiomeric excess (ee). However, this adds steps and reduces overall yield.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude peptides are purified via reverse-phase HPLC using C18 columns and gradients of acetonitrile/water (0.1% TFA). For this compound, a typical gradient progresses from 20% to 60% acetonitrile over 30 minutes, yielding >95% purity.

Table 2: HPLC Purification Parameters

| Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) |

|---|---|---|---|

| C18 (5 μm) | 0.1% TFA in H2O/ACN | 1.5 | 12.4 |

Mass Spectrometry and NMR Analysis

MALDI-TOF MS confirms molecular weight (calculated [M+H]+: 618.7 Da; observed: 618.9 Da). 1H NMR in D2O resolves proline δ-protons (2.3–2.5 ppm) and tyrosine aromatic signals (6.8–7.1 ppm), ensuring correct regiochemistry.

Challenges and Optimization

Steric Hindrance in Proline-Rich Sequences

The consecutive proline residues induce steric clashes, slowing coupling kinetics. Strategies include:

-

Double Coupling : Repeating the activation/coupling step with fresh reagents.

-

Microwave Assistance : Reducing reaction time from 2 hours to 20 minutes at 50°C.

Chemical Reactions Analysis

Types of Reactions: Acetyl tetrapeptide-11 primarily undergoes acetylation reactions during its synthesis. It can also participate in other chemical reactions typical of peptides, such as hydrolysis and oxidation.

Common Reagents and Conditions:

Acetylation: Acetic acid is used as the acetylating agent.

Hydrolysis: Acidic or basic conditions can induce hydrolysis of the peptide bonds.

Oxidation: Oxidizing agents like hydrogen peroxide can oxidize the peptide.

Major Products Formed:

Acetylation: Acetyl tetrapeptide-11 is the primary product.

Hydrolysis: The hydrolysis of acetyl tetrapeptide-11 can yield its constituent amino acids.

Oxidation: Oxidation can lead to the formation of oxidized peptide derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1. Anticancer Activity

Research has indicated that peptides similar to Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH exhibit significant anticancer properties. For instance, studies have shown that certain peptide derivatives can inhibit cell proliferation in various cancer cell lines, including HCT-116 and MCF-7. The mechanism often involves the induction of apoptosis and the inhibition of cancer cell migration .

1.2. Neuromodulation

Peptides containing tyrosine and leucine residues have been studied for their role in neuromodulation. This compound may influence neuropeptide signaling pathways, contributing to the modulation of pain and stress responses. This is particularly relevant in the context of neuropeptides like Neuromedin U (NMU), where modifications in peptide structure can enhance receptor selectivity and potency .

Synthetic Biology

2.1. Peptide Synthesis Techniques

The synthesis of this compound can be achieved through various methodologies, including solid-phase peptide synthesis (SPPS) and solution-phase techniques. These methods allow for the efficient production of peptides with high purity and yield, which is crucial for their subsequent biological evaluation .

2.2. Structural Studies

The compound serves as a model for studying the conformational properties of peptides, particularly those containing proline residues. The unique cyclic structure introduced by proline can influence the overall folding and stability of peptides, making them suitable candidates for structural biology studies .

Drug Development

3.1. Targeted Therapies

Given its potential biological activities, this compound could be explored as a lead compound for developing targeted therapies against specific diseases such as cancer or neurodegenerative disorders. The ability to modify peptide sequences allows researchers to optimize their therapeutic profiles while minimizing side effects .

3.2. Formulation Studies

Formulating this compound into drug delivery systems can enhance its bioavailability and efficacy. Liposomal formulations or conjugation with drug carriers are potential strategies being investigated to improve the pharmacokinetic properties of such peptides .

Case Studies

Mechanism of Action

Acetyl tetrapeptide-11 exerts its effects by stimulating the synthesis of key proteins involved in skin structure and cohesion. It enhances the production of Syndecan-1 and Collagen XVII, which are crucial for maintaining the integrity of the epidermis and the dermo-epidermal junction. This leads to improved skin elasticity, firmness, and overall appearance .

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared below with two structurally related peptides from the provided evidence: Ac-DL-Pro-OH (a single-amino acid derivative) and H-DL-xiIle-DL-Met-DL-Pro-DL-Lys-DL-Ala-Gly-DL-Leu-DL-Leu-DL-xiIle-OH (a nonapeptide).

Table 1: Structural Comparison

Stability and Bioactivity

- This compound : The DL configuration and acetyl group enhance protease resistance compared to all-L peptides. However, its bioactivity may be reduced due to stereochemical mismatch with natural L-configured targets .

- Ac-DL-Pro-OH : As a single residue, it lacks tertiary structure but serves as a precursor for synthesizing longer DL-configured peptides. Its stability is high due to minimal enzymatic recognition sites .

- H-DL-xiIle-...-OH : The longer chain and inclusion of methionine (oxidation-prone) and lysine (charged) introduce complexity. The lack of an acetyl group may reduce membrane permeability but increase interaction versatility with charged biomolecules .

Table 2: Stability and Functional Metrics

| Metric | This compound | Ac-DL-Pro-OH | H-DL-xiIle-...-OH |

|---|---|---|---|

| Protease Resistance | High (DL configuration) | Very High | Moderate (longer chain) |

| Oxidative Stability | Moderate (Tyr susceptible) | High | Low (Met present) |

| Hydrophobicity | High (Leu, Pro) | Moderate | Variable (Lys, Met, Leu) |

Research Findings

- This compound : Used in studies exploring peptide stability in lipid-rich environments. Its dual Pro residues mimic collagen-like structures but with altered stereochemistry .

- H-DL-xiIle-...-OH : Research highlights its susceptibility to methionine oxidation, limiting its use in oxidative environments. However, its length and diversity enable mimicry of multi-domain protein interactions .

Biological Activity

Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH is a synthetic peptide composed of a sequence of amino acids, specifically designed to explore various biological activities. The incorporation of both D- and L-forms of amino acids in its structure potentially enhances its stability and biological interactions. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The peptide sequence of this compound includes:

- Proline (Pro) : Known for its role in protein structure and stability.

- Tyrosine (Tyr) : Involved in signaling pathways and neurotransmitter synthesis.

- Leucine (Leu) : Important for protein synthesis and muscle repair.

The acetylation at the N-terminus enhances solubility and stability, which is crucial for its biological activity.

Antioxidant Properties

Research indicates that peptides with similar structures exhibit antioxidant activities. The presence of tyrosine in this compound may contribute to radical scavenging abilities, which are important for reducing oxidative stress in biological systems.

Antiproliferative Effects

A study on peptides similar to this compound demonstrated significant antiproliferative effects against various cancer cell lines. The IC50 values for these peptides ranged from 8.1 μM to 26.3 nM, indicating their potential as therapeutic agents in cancer treatment .

| Peptide Sequence | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Ac-Tyr-Phe-Leu-Phe-Arg | 8.1 | A549 (lung cancer) |

| Ac-DL-Pro-DL-Pro-DL-Tyr | 26.3 | HeLa (cervical cancer) |

Immunomodulatory Effects

Peptides like this compound have been reported to enhance immune responses. They may act as signaling molecules that modulate immune cell activity, potentially leading to improved responses against infections and tumors.

The mechanism through which this compound exerts its biological effects is likely multifaceted:

- Receptor Binding : The peptide may interact with specific receptors on cell membranes, influencing signal transduction pathways.

- Enzymatic Inhibition : Similar peptides have shown the ability to inhibit enzymes involved in tumor growth and inflammation, suggesting a potential pathway for therapeutic applications .

Cancer Treatment

In a significant study, the administration of this compound analogs alongside conventional chemotherapy resulted in enhanced tumor suppression compared to chemotherapy alone. This suggests that such peptides can be effective adjuncts in cancer therapy.

Neuroprotective Effects

Another study explored the neuroprotective properties of similar peptides, indicating that they could mitigate neuronal damage in models of neurodegenerative diseases. This effect is hypothesized to be due to their antioxidant properties and ability to modulate inflammatory responses .

Q & A

Q. What analytical techniques are critical for assessing the purity and stability of this compound under physiological conditions?

- Answer : Perform reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) for purity assessment. Stability studies in simulated gastric fluid (pH 2.0) and serum (37°C) require LC-MS to detect degradation products like deacetylated or hydrolyzed fragments .

Advanced Research Questions

Q. How do sequence-specific DL-amino acid substitutions impact the peptide’s interaction with biological targets (e.g., proteases or receptors)?

- Answer : Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) between the peptide and target enzymes. Compare results with L-enantiomer controls to isolate stereochemical effects. Mutagenesis studies on target proteins can identify critical binding residues .

Q. What experimental strategies address contradictions in reported bioactivity data for this compound across different cell lines?

- Answer : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability. Use orthogonal assays (e.g., fluorescence polarization vs. ELISA) to confirm activity. Perform meta-analysis of raw data to identify confounding factors like off-target effects .

Q. How can computational modeling predict the peptide’s membrane permeability and pharmacokinetic properties?

- Answer : Apply molecular dynamics (MD) simulations with lipid bilayers to assess passive diffusion. Use quantitative structure-property relationship (QSPR) models trained on peptide datasets to predict logP and Caco-2 permeability. Validate predictions with in vitro permeability assays .

Q. What are the challenges in reproducing conformational dynamics data for this compound across different research groups?

- Answer : Variability arises from solvent equilibration protocols and force field parameterization in MD simulations. Establish consensus guidelines for simulation conditions (e.g., TIP3P water model, 1 atm pressure) and share trajectory files for cross-validation .

Key Considerations for Advanced Studies

- Reproducibility : Archive raw NMR/HPLC data in public repositories (e.g., Zenodo) with metadata on instrument calibration .

- Interdisciplinary Collaboration : Combine biophysical (CD, SPR) and computational (MD, QSPR) approaches to resolve structure-activity relationships .

- Ethical Compliance : Adhere to non-medical research guidelines; document peptide disposal protocols per institutional biosafety policies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.